3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one
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Overview
Description
Tetrahydropyrido[4,3-d]pyrimidines are a class of compounds that have been used as starting materials for the multi-step synthesis of various derivatives . Chromen-2-one, also known as coumarin, is a fragrant organic chemical compound in the benzopyrone chemical class, which is a colorless crystalline substance in its standard state .
Synthesis Analysis
The synthesis of tetrahydropyrido[4,3-d]pyrimidines generally involves multicomponent reactions . The different synthetic routes have been grouped according to the way the pyrido[4,3-d]pyrimidine moiety has been created .Molecular Structure Analysis
The molecular structure of these types of compounds can be quite complex, and their study often involves the use of advanced techniques such as X-ray crystallography .Chemical Reactions Analysis
Tetrahydropyrido[4,3-d]pyrimidines and related compounds have been used as starting materials for the multi-step synthesis of various derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For example, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride has a melting point of 206-211 °C (decomposition), and it is stored at 2-8°C .Scientific Research Applications
Synthesis and Biological Activity
Brønsted Acidic Ionic Liquid Catalyzed Synthesis : A study by Banothu and Bavanthula (2012) demonstrated the use of Brønsted acidic ionic liquid in synthesizing chromeno pyrimidinone derivatives, showcasing an efficient methodology for preparing compounds similar to the specified chemical structure. These compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents Banothu, J., & Bavanthula, R. (2012).
Ionic Liquid Mediated Synthesis : Another research highlighted by Nikalje et al. (2017) focused on synthesizing novel chromone-pyrimidine coupled derivatives using an environmentally friendly and efficient ionic liquid. This study points to the significance of combining chromone and pyrimidine pharmacophores for enhanced biological activity, suggesting these compounds’ utility as antifungal and antibacterial agents Nikalje, A. P., et al. (2017).
Catalyst-Free Synthesis Approach : Brahmachari and Nayek (2017) developed a catalyst-free, eco-friendly method for synthesizing a new series of 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones. This approach highlights the potential of such compounds in pharmaceutical applications due to the straightforward synthesis and high yield Brahmachari, G., & Nayek, N. (2017).
Antimicrobial and Antitubercular Activity
Synthesis and Antimicrobial Evaluation : Kamdar et al. (2011) synthesized novel chromeno[2,3-d]pyrimidine derivatives and evaluated their in vitro antitubercular and antimicrobial activity. This study further reinforces the importance of such compounds in developing new antimicrobial and antitubercular agents Kamdar, N. R., et al. (2011).
Potential Anti-microbial Agents : Research by Rai et al. (2010) explored the microwave-irradiated synthesis of chromeno[2,3-b]-pyrimidine derivatives, revealing some compounds as potential antimicrobial agents. This indicates the versatility of the core structure in generating biologically active molecules Rai, U. S., et al. (2010).
Mechanism of Action
Target of Action
The primary target of this compound is the Erk2 kinase . Erk2 is a key player in the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival .
Mode of Action
The compound interacts with its target, Erk2 kinase, by inhibiting its activity . This inhibition leads to a decrease in the phosphorylation of RSK, a downstream effector of the MAPK/ERK pathway .
Biochemical Pathways
The compound affects the MAPK/ERK pathway . By inhibiting Erk2, the compound prevents the phosphorylation of RSK, thereby disrupting the signaling cascade . This can lead to changes in cell proliferation and survival.
Pharmacokinetics
It is suggested that the compound has good oral pharmacokinetic properties . Its degree of lipophilicity allows it to diffuse easily into cells , which could enhance its bioavailability.
Result of Action
The inhibition of Erk2 and the subsequent decrease in phospho-RSK levels can lead to changes in cell proliferation . For instance, it has been shown to suppress the proliferation of HepG2 cells and tumor xenografts . Additionally, the compound has been associated with the induction of chromosome missegregation and aneuploidy .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The compound 3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one has been shown to exhibit potent and selective inhibition of Erk2 . This suggests that it interacts with the enzyme Erk2, a key player in many cellular processes .
Cellular Effects
In cellular contexts, this compound has been found to induce cell cycle arrest at the S phase, which leads to apoptosis . It also demonstrates potent and selective inhibition of Erk2 and knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as Erk2 . This leads to the inhibition of Erk2, thereby affecting downstream cellular processes .
Properties
IUPAC Name |
3-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-16(20-6-5-14-12(9-20)8-18-10-19-14)13-7-11-3-1-2-4-15(11)23-17(13)22/h1-4,7-8,10H,5-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYCXPQWUQYKTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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